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Compound of Interest

Compound Name: Einecs 306-759-7

Cat. No.: B15178714

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the standard methodologies for the spectroscopic
characterization of the novel sulfated fatty acid ester, 1-isobutyl 9-(sulphooxy)octadecanoate.
While specific experimental data for this compound is not currently available in public literature,
this guide provides a comprehensive framework for its synthesis, purification, and analysis
using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). The protocols and data presentation formats detailed herein serve as a
robust template for researchers working with similar long-chain fatty acid derivatives.

Introduction

1-isobutyl 9-(sulphooxy)octadecanoate is a sulfated fatty acid ester. Compounds within this
class are of interest for their potential surfactant properties and biological activities. Thorough
structural elucidation is the first critical step in understanding the physicochemical and
biological characteristics of such a novel compound. This guide details the analytical workflow
for confirming the identity and purity of 1-isobutyl 9-(sulphooxy)octadecanoate through
established spectroscopic techniques.

Proposed Synthetic and Analytical Workflow

The characterization of 1-isobutyl 9-(sulphooxy)octadecanoate would typically follow a logical
progression from synthesis to spectroscopic analysis. The following diagram illustrates this
proposed workflow.
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Caption: Proposed workflow for the synthesis and spectroscopic characterization of 1-isobutyl
9-(sulphooxy)octadecanoate.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data.

Instrument parameters should be optimized for the specific sample.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of purified 1-isobutyl 9-
(sulphooxy)octadecanoate in 0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-
de).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

H NMR: Acquire spectra with a spectral width of 0-12 ppm. Key signals to identify would be
the isobutyl group protons, the methine proton at the C9 position, and the methylene protons
adjacent to the ester and sulfate groups.

13C NMR: Acquire spectra with a spectral width of 0-200 ppm. Expected signals would
include the carbonyl carbon of the ester, the carbon bearing the sulfate group, and the
distinct carbons of the isobutyl group.

2D NMR (COSY, HSQC): These experiments would be conducted to establish proton-proton
and proton-carbon correlations, respectively, which are crucial for unambiguous assignment
of all signals.

3.2. Infrared (IR) Spectroscopy

Sample Preparation: Apply a thin film of the neat compound onto a salt plate (e.g., NaCl or
KBr) or acquire data using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Scan in the range of 4000-400 cm~*. Key vibrational bands to identify
would be the S=0 stretch of the sulfate group, the C=0 stretch of the ester, and C-H
stretches of the alkyl chains.

3.3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile)
to a concentration of approximately 1 mg/mL.

 Instrumentation: An electrospray ionization (ESI) mass spectrometer, likely coupled with a
time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.
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o Data Acquisition: Acquire spectra in both positive and negative ion modes. The negative ion
mode is expected to be particularly informative for observing the deprotonated molecule and
fragmentation patterns involving the sulfate group.

Hypothetical Spectroscopic Data

The following tables present the expected data for 1-isobutyl 9-(sulphooxy)octadecanoate
based on its structure.

Table 1: Expected *H NMR Data (400 MHz, CDCls)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~4.5 m 1H -CH(OSOsH)-
~3.8 d 2H -COOCH:-
~2.3 t 2H -CH2C0OO0-
~1.9 m 1H -CH(CHs)2
-CH2CH2COO0- and -
~1.6 m 4H
CH2CH(OSOsH)-
~1.3 br s 22H -(CH2)11-
~0.9 d 6H -CH(CHs)2
~0.88 t 3H -CH2CHs

Table 2: Expected 13C NMR Data (100 MHz, CDCIs)
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Chemical Shift (6, ppm) Assighment

~173 C=0 (ester)

~80 -C(OSOsH)-

~71 -COOCH:-

~35-22 Alkyl Chain Carbons
~28 -CH(CHs)2

~19 -CH(CHs)2

~14 -CH2CHs

Table 3: Expected IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
2925, 2855 Strong C-H (aliphatic) stretch
1740 Strong C=0 (ester) stretch

S=0 (sulfate) asymmetric
1250 Strong

stretch

S=0 (sulfate) symmetric
1060 Strong

stretch
1170 Medium C-O (ester) stretch

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

lon Mode Calculated m/z Observed m/z Assignment
_ Deprotonated
ESI- [M-H]~ (Hypothetical)
molecule
ESI+ [M+Na]* (Hypothetical) Sodium adduct
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Conclusion

The comprehensive application of NMR, IR, and MS, as outlined in this guide, provides an
effective strategy for the unequivocal structural determination of 1-isobutyl 9-
(sulphooxy)octadecanoate. The provided protocols and data templates serve as a foundational
reference for researchers engaged in the synthesis and characterization of novel sulfated fatty
acid esters.

« To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 1-isobutyl 9-
(sulphooxy)octadecanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15178714#1-isobutyl-9-sulphooxy-octadecanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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